T-peptide

Descripción general

Descripción

T-peptide is a synthetic peptide known for its significant role in various biological and chemical processes Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in numerous physiological functions

Mecanismo De Acción

Target of Action

T-peptide is a synthetic peptide that has been engineered to interact with specific targets in the body . The primary targets of this compound are likely to be specific receptors on the cell surface . These receptors play a crucial role in various physiological processes, including signal transduction and targeted therapy .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to a series of biochemical changes . This compound can act as either an agonist or antagonist by binding to these receptors . This binding can trigger a cascade of intracellular events, leading to changes in cell function . The exact mechanism of this interaction and the resulting changes are still being studied.

Biochemical Pathways

This compound, like other therapeutic peptides, can affect multiple biochemical pathways . These pathways are involved in a wide range of physiological processes, from metabolism to immune response . The exact pathways affected by this compound and their downstream effects are still under investigation. It is known that peptides can have a significant impact on these pathways, influencing the overall function and health of the organism .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can significantly impact the bioavailability of this compound. For instance, peptides are known for their susceptibility to proteolytic degradation, which can lead to a short half-life and rapid elimination from the body . Various strategies, such as chemical modifications and incorporation into delivery systems, have been developed to enhance the therapeutic profile of peptides like this compound .

Result of Action

The result of this compound’s action at the molecular and cellular level can vary depending on the specific targets and pathways involved. For instance, some peptides have been shown to have a wide range of antitumor activity against human hematopoietic and non-hematopoietic cancer cell lines . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. It’s also important to note that the production and modification of peptides like this compound can be influenced by both chemical and biological methods, which can impact their stability and efficacy .

Análisis Bioquímico

Biochemical Properties

T-peptide interacts with various enzymes, proteins, and other biomolecules. It is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds . These peptides play a crucial role in various biological functions, such as cell signaling, enzyme activity, and immune response modulation . This compound, in particular, has been found to interact with the CCR5 receptor, blocking the binding and infection of certain viral strains .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. For instance, it has been found to reduce the persistently infected monocyte reservoir to undetectable levels in most patients . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the CCR5 receptor. It is derived from the HIV envelope protein gp120 and blocks the binding and infection of viral strains that use the CCR5 receptor to infect cells . This suggests that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of T-peptide typically involves solid-phase peptide synthesis (SPPS), a method pioneered by Robert Bruce Merrifield. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:

Swelling of Resin: The resin is swollen in a suitable solvent.

Coupling Reaction: The first amino acid, protected at the amino group, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Additionally, advanced techniques such as microwave-assisted SPPS and continuous-flow synthesis are employed to enhance reaction rates and reduce production time .

Análisis De Reacciones Químicas

Types of Reactions

T-peptide can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide or oxygen.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under controlled conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide bonds in cysteine-containing peptides, while reduction may result in the formation of free thiol groups .

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

T-peptide is known for its ability to modulate immune responses. Research indicates that this compound can improve outcomes in conditions characterized by immune suppression, such as sepsis. In a study involving septic mice, this compound administration resulted in enhanced survival rates and improved immune function by reducing the suppressive effects of regulatory T cells on effector T cells. This effect was observed to be dose- and time-dependent, indicating a significant role for this compound in restoring immune balance during septic conditions .

Cancer Therapy

The potential of this compound in cancer therapy has been explored through various studies. It has been shown to enhance the proliferative activity of CD4+ T cells while inhibiting the secretion of immunosuppressive factors like transforming growth factor-beta (TGF-β) from regulatory T cells. This dual action leads to a more robust anti-tumor immune response, suggesting that this compound could be integrated into cancer immunotherapy protocols to improve patient outcomes .

Antiviral Applications

This compound exhibits antiviral properties, particularly in the context of HIV. Clinical trials have investigated its use in HIV-positive individuals with cognitive impairments. In these studies, this compound was administered intranasally and demonstrated some neuroprotective effects while interacting with CD4+ receptors to block viral entry into cells. Although results regarding its efficacy are mixed, the safety profile is well-established, making it a candidate for further exploration in HIV treatment regimens .

Therapeutic Applications in Autoimmune Diseases

The role of this compound in autoimmune diseases has also been studied. For instance, preliminary studies on experimental autoimmune encephalomyelitis (EAE) in animal models indicated that this compound could potentially ameliorate disease progression when administered during the induction phase. While results showed some promise, further research is needed to clarify its effectiveness and mechanism of action in autoimmune contexts .

Case Studies and Clinical Trials

Several clinical trials have assessed the safety and efficacy of this compound in various settings:

- HIV Cognitive Impairment : A randomized double-blind placebo-controlled trial evaluated the impact of this compound on cognitive deficits in HIV patients over six months. The study found that while there was some improvement in neuropsychological scores, the overall efficacy remains inconclusive due to variability in individual responses .

- Sepsis Models : In animal models of sepsis, administration of this compound led to significant improvements in survival rates and immune restoration, underscoring its potential as a therapeutic agent in critical care settings .

Comparative Analysis of this compound Applications

The following table summarizes key findings from various studies on the applications of this compound:

Comparación Con Compuestos Similares

Similar Compounds

Leptin: A peptide involved in regulating energy balance and body weight.

Octreotide: A synthetic peptide used to treat acromegaly and certain types of tumors.

Nerve Growth Factor (NGF): A peptide involved in the growth and survival of neurons.

Uniqueness of T-peptide

This compound stands out due to its unique sequence and properties, which confer specific biological activities not found in other peptides. Its versatility and potential for modification make it a valuable tool in various fields of research and industry .

Actividad Biológica

T-peptide, also known as PT or an amygdalin analog, is an octapeptide that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and cancer treatment. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.

This compound exhibits various biological activities through multiple mechanisms:

- Immunomodulation : this compound has been shown to enhance immune responses. It stimulates lymphocyte proliferation and natural killer (NK) cell activity, which are crucial for the body's defense against pathogens and tumors .

- Anticancer Properties : Research indicates that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. It operates through pathways such as PKB/ERK/SMAD4, which are significant in regulating cell growth and survival .

- Antimicrobial Activity : Similar to other antimicrobial peptides, this compound may exhibit activity against various pathogens, contributing to its potential therapeutic applications in infectious diseases .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Immunomodulatory Effects

A study demonstrated that this compound significantly increased the secretion of cytokines from immune cells. This led to enhanced activation of both innate and adaptive immune responses. The results indicated a promising role for this compound in immunotherapy applications, particularly for disorders characterized by immune dysfunction.

Case Study 2: Anticancer Efficacy

In a preclinical model involving KRAS-mutated lung cancer cells, this compound was found to effectively suppress tumor growth. The peptide activated specific signaling pathways that are crucial for regulating cell cycle progression and apoptosis. This study suggests a potential application of this compound in targeted cancer therapies .

Table 2: Case Study Results on this compound

| Study Focus | Findings | Outcome |

|---|---|---|

| Immunomodulation | Increased cytokine secretion from lymphocytes | Enhanced immune response |

| Cancer Treatment | Suppressed tumor growth in lung cancer model | Potential therapeutic agent |

Propiedades

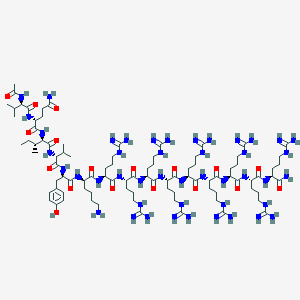

IUPAC Name |

(2R)-2-[[(2R)-2-acetamido-3-methylbutanoyl]amino]-N-[(2R,3R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H171N45O18/c1-8-49(6)68(137-79(151)63(34-35-65(94)140)134-81(153)66(47(2)3)123-50(7)138)83(155)136-67(48(4)5)82(154)135-64(46-51-30-32-52(139)33-31-51)80(152)133-54(20-9-10-36-93)71(143)126-56(23-13-39-116-86(100)101)73(145)128-58(25-15-41-118-88(104)105)75(147)130-60(27-17-43-120-90(108)109)77(149)132-62(29-19-45-122-92(112)113)78(150)131-61(28-18-44-121-91(110)111)76(148)129-59(26-16-42-119-89(106)107)74(146)127-57(24-14-40-117-87(102)103)72(144)125-55(22-12-38-115-85(98)99)70(142)124-53(69(95)141)21-11-37-114-84(96)97/h30-33,47-49,53-64,66-68,139H,8-29,34-46,93H2,1-7H3,(H2,94,140)(H2,95,141)(H,123,138)(H,124,142)(H,125,144)(H,126,143)(H,127,146)(H,128,145)(H,129,148)(H,130,147)(H,131,150)(H,132,149)(H,133,152)(H,134,153)(H,135,154)(H,136,155)(H,137,151)(H4,96,97,114)(H4,98,99,115)(H4,100,101,116)(H4,102,103,117)(H4,104,105,118)(H4,106,107,119)(H4,108,109,120)(H4,110,111,121)(H4,112,113,122)/t49-,53+,54-,55+,56+,57+,58+,59+,60+,61+,62+,63-,64-,66-,67-,68-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEYWCWCQDCQBD-ZDXNGSHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H171N45O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2195.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: The term "T-peptide" refers to various peptides with different sequences and targets, making a general answer challenging. Here's a breakdown based on the provided research:

- Tuftsin-derived this compound: This peptide modulates the immune response during sepsis. It enhances the apoptotic rate of CD4+CD25- T cells and reduces the suppressive ability of regulatory T cells (Tregs) on CD4+CD25- T cells. [] This is achieved partly by decreasing the expression of Foxp3 and CTLA-4 on Tregs and reducing TGF-β secretion. [] The result is an improved survival rate in septic mice models. []

- This compound targeting proteolyzed collagen IV: This peptide binds specifically to a site on collagen IV exposed after cleavage by matrix metalloproteinase-2. [] This allows for the detection of diffuse cardiac fibrosis in vivo using PET imaging when the peptide is radiolabeled with copper 64. []

- Acidic tail of HMGB1 (this compound): This peptide interacts with specific residues within and between the HMG boxes of the HMGB1 protein. [] This interaction stabilizes the tailless HMGB1 fragment, mimicking the effects of the full-length acidic tail. []

- This compound for biomolecule presentation: This peptide system utilizes coiled-coil interactions for reversible biomolecule conjugation to hydrogel substrates. [] A thiolated this compound is tethered to the hydrogel, and an association peptide (A-peptide) with the bioactive domain binds to it. A disruptor peptide (D-peptide) can then outcompete the this compound, removing the A-peptide and its attached biomolecule. [] This system allows for spatiotemporal control of biomolecule presentation. []

- Tau-related this compound: This cell-permeable peptide mimics an amyloid-forming sequence in the tau protein. [] It forms oligomers that enter cells via endocytosis and localize in perinuclear vesicles and the cytoplasm. [] These aggregates can seed the aggregation of endogenous tau, leading to lysosome membrane permeability, tau fragmentation, and ultimately, cell death. []

ANone: The provided research papers do not offer a consistent molecular formula, weight, or spectroscopic data for "this compound" due to the term's use for different peptides. Each this compound would have unique characteristics depending on its specific amino acid sequence and modifications.

ANone: The material compatibility and stability of "this compound" are highly dependent on the specific peptide sequence and its intended application.

- The this compound used for biomolecule presentation on hydrogels showed compatibility with hyaluronic acid hydrogels and polyethylene glycol-based fibrous substrates. []

- The tau-related this compound remained stable in cell culture media and was capable of forming aggregates. []

ANone: Based on the provided research, none of the described T-peptides possess inherent catalytic properties. They are primarily involved in protein-protein interactions, modulation of cellular processes, or targeted delivery. Therefore, information regarding reaction mechanisms, selectivity, and catalytic uses is not applicable.

ANone: While the provided articles do not extensively discuss computational studies, such methods could be valuable for this compound research:

- Molecular dynamics simulations: Simulating the interactions between T-peptides and their targets can provide insights into binding mechanisms, conformational changes, and potential for aggregation. []

- Acetylcholinesterase this compound: Mutations within the aromatic-rich segment, especially introducing a cysteine at position 19, significantly impacted the oligomerization pattern of this this compound. [] The presence of aromatic residues was also crucial for degradation through the ERAD pathway. []

- Tau-related this compound: Mutations within the hexameric core (306VQIVYK311) affected the peptide's ability to aggregate and induce neurotoxicity. [] Peptides unable to aggregate were not toxic, highlighting the importance of this structural feature for its activity. []

ANone: The research on various T-peptides showcases their potential in multiple disciplines, driving interdisciplinary research and collaborations:

- Immunology and drug development: The tuftsin-derived this compound's ability to modulate immune responses in sepsis models [] underscores its potential as a therapeutic lead. This necessitates collaboration between immunologists, medicinal chemists, and pharmacologists.

- Material science and bioengineering: The use of T-peptides for controlled biomolecule presentation on hydrogels [] signifies their application in tissue engineering, regenerative medicine, and drug delivery systems. This necessitates collaboration between material scientists, bioengineers, and cell biologists.

- Neuroscience and Pharmacology: The tau-related this compound model for studying neurodegenerative tauopathy [, ] encourages collaboration between neuroscientists, pharmacologists, and medicinal chemists to develop therapies targeting tau aggregation.

- Cardiology and molecular imaging: The development of collagen-targeted T-peptides for imaging diffuse cardiac fibrosis [] requires collaboration between cardiologists, radiologists, and peptide chemists.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.